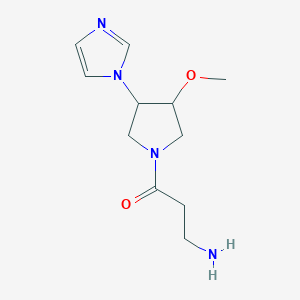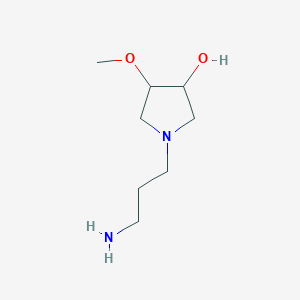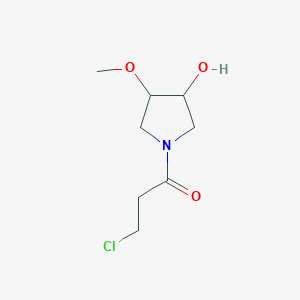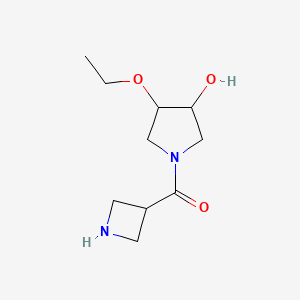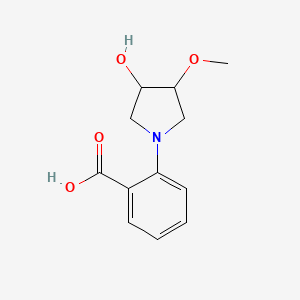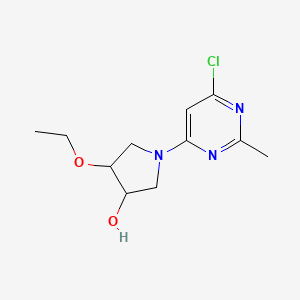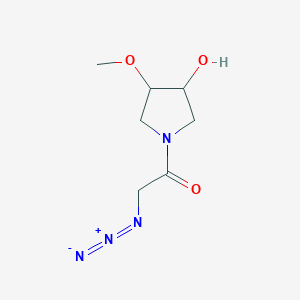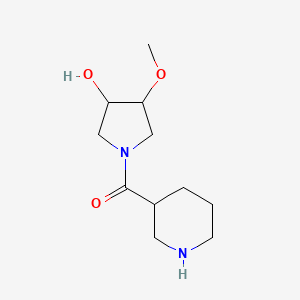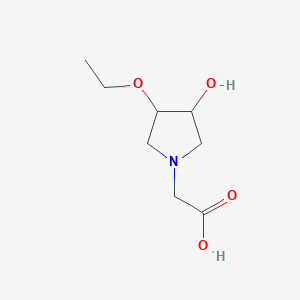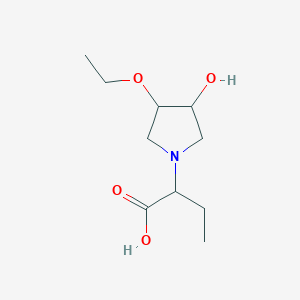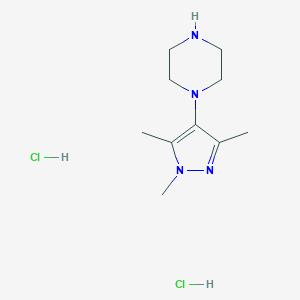
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride
説明
“1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1185304-15-7 . Its IUPAC name is 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride . The molecular weight of this compound is 281.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.23 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Metabolic Pathways and Disposition
Arylpiperazine derivatives, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites are associated with various serotonin receptor-related effects, highlighting the compound's significance in clinical applications for depression, psychosis, or anxiety. Such derivatives distribute extensively in tissues, including the brain, the target site for most arylpiperazine effects, undergoing further biotransformation through CYP2D6-dependent oxidation (Caccia, 2007).
Antimicrobial Activity
Piperazine and its analogues, including 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine, are critical scaffolds in medicinal chemistry, especially against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis, underlining their importance in developing novel antimicrobial agents (Girase et al., 2020).
Therapeutic and Pharmacological Potential
The therapeutic versatility of piperazine derivatives encompasses a wide range of applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural diversity of these compounds, achieved through modifications to the piperazine nucleus, significantly impacts their medicinal potential, indicating the breadth of research and development activities focused on these derivatives (Rathi et al., 2016).
Cytoprotective Actions
Trimetazidine, a piperazine derivative, exemplifies the cytoprotective effects of such compounds, illustrating the broad applicability of piperazine-based drugs beyond their primary indications. These effects, including the optimization of myocardial energy metabolism and reduction in fatty acid utilization, suggest a role for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperazine and similar compounds in managing conditions that benefit from metabolic modulation (Cargnoni et al., 1999).
Safety and Hazards
特性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-10(9(2)13(3)12-8)14-6-4-11-5-7-14;;/h11H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZXTGSPJQBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


